[4-(4-METHOXYPHENYL)PIPERAZINO][4-(PENTYLOXY)PHENYL]METHANONE
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Overview
Description
[4-(4-METHOXYPHENYL)PIPERAZINO][4-(PENTYLOXY)PHENYL]METHANONE: is a complex organic compound that features a piperazine ring substituted with methoxy and pentyloxy phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-METHOXYPHENYL)PIPERAZINO][4-(PENTYLOXY)PHENYL]METHANONE typically involves the reaction of 4-(4-methoxyphenyl)piperazine with 4-(pentyloxy)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy and pentyloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-METHOXYPHENYL)PIPERAZINO][4-(PENTYLOXY)PHENYL]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its piperazine moiety is known to interact with neurotransmitter receptors, making it a candidate for studying neurological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific receptors and enzymes makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its unique properties make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of [4-(4-METHOXYPHENYL)PIPERAZINO][4-(PENTYLOXY)PHENYL]METHANONE involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of these receptors. This interaction can influence various signaling pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dichlorophenyl)piperazinomethanone
- 4-(7-chloroquinolin-4-yl)piperazinomethanone
Uniqueness
Compared to similar compounds, [4-(4-METHOXYPHENYL)PIPERAZINO][4-(PENTYLOXY)PHENYL]METHANONE is unique due to the presence of both methoxy and pentyloxy substituents on the phenyl rings. These groups can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other piperazine derivatives.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(4-pentoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-3-4-5-18-28-22-10-6-19(7-11-22)23(26)25-16-14-24(15-17-25)20-8-12-21(27-2)13-9-20/h6-13H,3-5,14-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDVQRMUQMPHBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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